molecular formula C20H24N2O4 B6539792 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide CAS No. 1060364-16-0

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B6539792
CAS No.: 1060364-16-0
M. Wt: 356.4 g/mol
InChI Key: PCZDZPPMBDNWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17360725 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F5097-1434 is the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane protein that is overexpressed in various solid tumors, including non-small cell lung, prostate, sarcomas, and breast cancers . It plays a crucial role in promoting cancer cell proliferation, migration, and invasion .

Mode of Action

F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (AVE1642) that binds to the external domain of IGF-1R . This binding is facilitated by a proprietary bifunctional chelate and the alpha-emitting radionuclide actinium-225 (Ac-225) . The internalization of the radioimmunoconjugate and decay of Ac-225 causes tumor cell death primarily through double-stranded DNA breaks .

Biochemical Pathways

The binding of F5097-1434 to IGF-1R initiates a series of biochemical reactions leading to cell deathIt is known that the interaction of the compound with igf-1r leads to dna damage and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetics of F5097-1434 are currently being investigated in a Phase 1 clinical trial . The study aims to determine the safety, tolerability, and pharmacokinetics of F5097-1434, as well as to establish the maximum tolerated dose and potentially the recommended Phase 2 dose

Result of Action

The primary result of F5097-1434’s action is the induction of tumor cell death . This is achieved through the generation of double-stranded DNA breaks, which lead to apoptosis . The compound’s efficacy in causing tumor cell death is currently being evaluated in clinical trials .

Action Environment

The action, efficacy, and stability of F5097-1434 can be influenced by various environmental factors These may include the physiological environment of the tumor, the presence of other medications, and individual patient characteristics.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-15-4-3-5-18(12-15)26-14-20(24)22-17-8-6-16(7-9-17)13-19(23)21-10-11-25-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZDZPPMBDNWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.